molecular formula C16H13FN2O5S B2488944 (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid CAS No. 349470-42-4

(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid

Cat. No.: B2488944
CAS No.: 349470-42-4
M. Wt: 364.35
InChI Key: DVCBXXKZTPMJQS-MDZDMXLPSA-N
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Description

(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a sulfamoyl group, and an amino group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid typically involves multiple steps:

    Formation of the Fluorophenyl Sulfamoyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluorophenylsulfonamide.

    Coupling with Aminophenyl Group: The intermediate is then coupled with 4-aminophenylacetic acid under acidic or basic conditions to form the desired amide linkage.

    Formation of the Butenoic Acid Backbone:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as crystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfamoyl groups, leading to the formation of N-oxides or sulfoxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfamoyl and amino groups. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, this compound can be used in the synthesis of polymers and advanced materials due to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism of action of (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic natural substrates of certain enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the butenoic acid moiety can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-({4-[(4-chlorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid: Similar structure but with a chlorine atom instead of fluorine.

    (2E)-4-({4-[(4-methylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid: Contains a methyl group instead of fluorine.

    (2E)-4-({4-[(4-nitrophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid: Features a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

(E)-4-[4-[(4-fluorophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O5S/c17-11-1-3-13(4-2-11)19-25(23,24)14-7-5-12(6-8-14)18-15(20)9-10-16(21)22/h1-10,19H,(H,18,20)(H,21,22)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCBXXKZTPMJQS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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